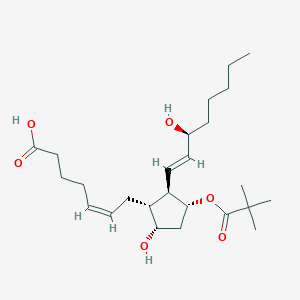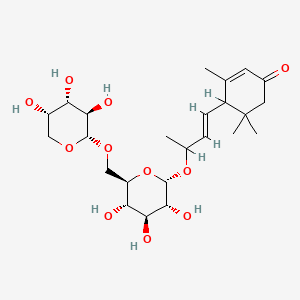
Pneumonanthoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pneumonanthoside is a naturally occurring compound that belongs to the class of acylated flavonoids. It is a glucoside derivative, specifically a dearabinosyl glucoside, and is found in various plant species. This compound has garnered interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pneumonanthoside typically involves the extraction from plant sources followed by purification processes. The methanolic extract of the plant material is often used, and the compound is isolated through chromatographic techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) .
Industrial Production Methods
advancements in biotechnological methods, such as plant cell culture and genetic engineering, could potentially be employed to enhance the yield of this compound from plant sources .
Análisis De Reacciones Químicas
Types of Reactions
Pneumonanthoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: Substitution reactions, particularly glycosylation, can modify the glycosidic moiety of this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and glycosyl donors for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a model compound for studying glycosylation reactions and the synthesis of complex flavonoids.
Biology: Pneumonanthoside exhibits antimicrobial and anti-inflammatory properties, making it a candidate for developing new therapeutic agents.
Medicine: Its antioxidant properties are being explored for potential use in preventing oxidative stress-related diseases.
Industry: This compound can be used in the formulation of natural health products and cosmetics due to its bioactive properties .
Mecanismo De Acción
The mechanism of action of pneumonanthoside involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It inhibits the growth of bacteria by targeting bacterial enzymes and disrupting cell wall synthesis.
Anti-inflammatory Activity: this compound suppresses the production of pro-inflammatory cytokines and inhibits the activation of nuclear factor-kappa B (NF-κB) pathway.
Antioxidant Activity: It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes
Comparación Con Compuestos Similares
Pneumonanthoside can be compared with other acylated flavonoids such as:
- Kaempferol-3,7-O-alpha-dirhamnopyranoside
- Scutellarein-7-0-beta-glucopyranoside
- Chrysoeriol-7-O-beta-glucopyranoside
These compounds share similar structural features but differ in their glycosidic moieties and acylation patterns, which contribute to their unique biological activities .
Propiedades
Número CAS |
110064-61-4 |
|---|---|
Fórmula molecular |
C24H38O11 |
Peso molecular |
502.6 g/mol |
Nombre IUPAC |
3,5,5-trimethyl-4-[(E)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C24H38O11/c1-11-7-13(25)8-24(3,4)14(11)6-5-12(2)34-23-21(31)19(29)18(28)16(35-23)10-33-22-20(30)17(27)15(26)9-32-22/h5-7,12,14-23,26-31H,8-10H2,1-4H3/b6-5+/t12?,14?,15-,16+,17-,18+,19-,20+,21+,22-,23-/m0/s1 |
Clave InChI |
FFYPJOJFUJFYAT-GGJJRZQFSA-N |
SMILES isomérico |
CC1=CC(=O)CC(C1/C=C/C(C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@H](CO3)O)O)O)O)O)O)(C)C |
SMILES canónico |
CC1=CC(=O)CC(C1C=CC(C)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


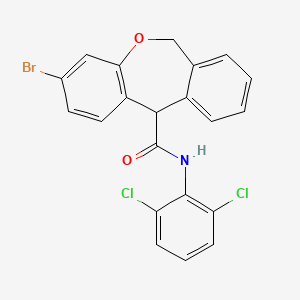
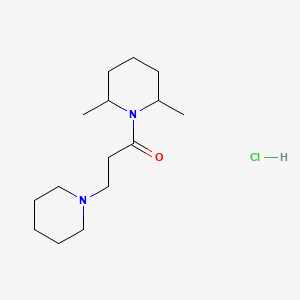
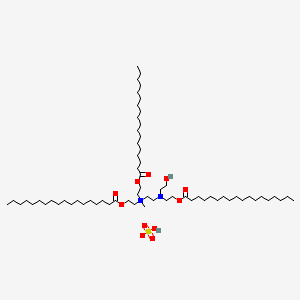
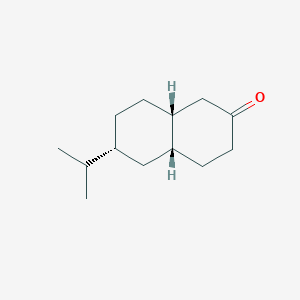
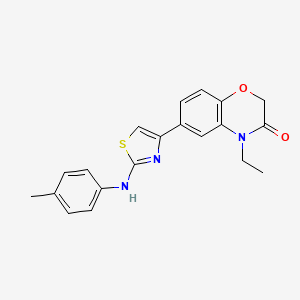

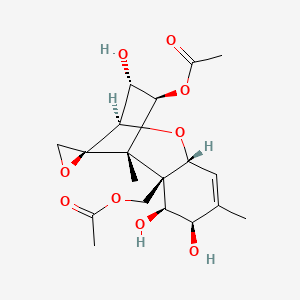
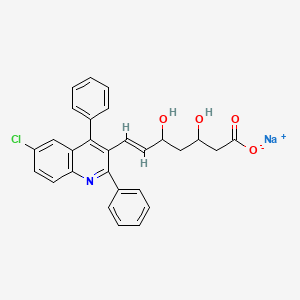
![(E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] hexanoate](/img/structure/B12731392.png)

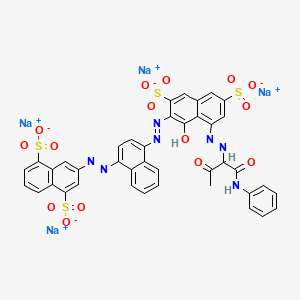

![2-(benzylamino)-N-[2-[3-[2-[[2-(benzylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide;oxalic acid](/img/structure/B12731461.png)
